molecular formula C23H18O3 B5125197 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No.: B5125197
M. Wt: 342.4 g/mol
InChI Key: YIYLPJXGRHENQR-UHFFFAOYSA-N
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Description

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is a synthetic chromone derivative supplied for research use only. This compound belongs to a class of oxygen-containing heterocyclic molecules known for their diverse biological activities and significance in medicinal chemistry research. The structure is based on the 2H-chromen-2-one (coumarin) core, substituted at the 4-position with a phenyl group and at the 7-position with a 1-phenylethoxy group. Chromone and coumarin derivatives are widely investigated in scientific research for their potential pharmacological properties. While specific biological data for this compound is not extensively reported in the literature, related 4-phenylcoumarin structures have been identified as showing inhibitory activity against enzymes like catechol O-methyltransferase (COMT) . Furthermore, recent studies on structurally similar compounds, such as 4-(Phenylselanyl)-2H-chromen-2-one, have demonstrated high affinity for pain- and inflammation-associated proteins like p38 MAP kinase, phosphoinositide 3-kinase (PI3K), and toll-like receptor 4 (TLR4) in computational molecular docking tests, suggesting a potential framework for related research avenues . Researchers may explore this compound as a chemical tool or building block for developing novel therapeutic agents, studying enzyme mechanisms, or investigating structure-activity relationships (SAR) within this class of molecules. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLPJXGRHENQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 7 1 Phenylethoxy 2h Chromen 2 One and Its Analogues

Retrosynthetic Analysis and Design Strategies for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the primary disconnection points are the ether linkage at the 7-position and the bonds forming the lactone ring of the coumarin (B35378) nucleus.

The most logical retrosynthetic step is the disconnection of the ether bond, which is an example of a C-O bond disconnection. This leads to two key precursors: 7-hydroxy-4-phenyl-2H-chromen-2-one and a suitable 1-phenylethyl electrophile, such as 1-phenylethyl bromide. This disconnection is strategically sound as the formation of this ether linkage can be readily achieved through a Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com

The next stage of the retrosynthetic analysis focuses on the 7-hydroxy-4-phenyl-2H-chromen-2-one intermediate. The formation of the 4-substituted coumarin ring system is typically achieved through a Pechmann condensation. arkat-usa.orgwikipedia.org This involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.org Therefore, 7-hydroxy-4-phenyl-2H-chromen-2-one can be retrosynthetically disconnected into resorcinol (B1680541) (1,3-dihydroxybenzene) and ethyl benzoylacetate.

This retrosynthetic pathway provides a clear and efficient design strategy for the synthesis of the target molecule, starting from readily available precursors.

Precursor Synthesis and Functionalization Approaches

Synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one:

This precursor is synthesized via the Pechmann condensation. wikipedia.org In a typical procedure, resorcinol is reacted with ethyl benzoylacetate in the presence of an acid catalyst. Concentrated sulfuric acid is a commonly used catalyst for this reaction. youtube.com The reaction mixture is typically heated to promote the condensation and subsequent cyclization to form the coumarin ring. The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich phenol ring, and finally, dehydration to yield the aromatic coumarin system.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)
ResorcinolEthyl benzoylacetateConc. H₂SO₄None100-12075-85
ResorcinolEthyl benzoylacetateSulfamic AcidNone120-14070-80

Synthesis of 1-phenylethyl bromide:

1-Phenylethyl bromide can be prepared from the commercially available 1-phenylethanol. A common method for this transformation is treatment with phosphorus tribromide (PBr₃). This reaction proceeds via the formation of a good leaving group from the alcohol, which is then displaced by the bromide ion.

Starting MaterialReagentSolventTemperature (°C)Yield (%)
1-PhenylethanolPBr₃Diethyl ether0 to rt80-90

Catalytic and Non-Catalytic Reaction Pathways for Chromen-2-one Ring Formation

The formation of the 4-phenyl-2H-chromen-2-one ring is a pivotal step in the synthesis. Several methods exist for the synthesis of coumarins, with the Pechmann condensation being one of the most versatile for 4-substituted derivatives. arkat-usa.orgscienceinfo.com

Catalytic Pathways:

Pechmann Condensation: As previously mentioned, this is an acid-catalyzed reaction between a phenol and a β-ketoester. wikipedia.org Various acids can be employed as catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. scienceinfo.com The choice of catalyst can influence the reaction conditions and yield.

Perkin Reaction: The Perkin reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. scienceinfo.comorganicreactions.orggoogle.com While a classic method for coumarin synthesis, it is less direct for 4-phenyl substituted coumarins as it typically leads to substitution at the 3-position.

Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. scienceinfo.com This method is also more suited for the synthesis of 3-substituted coumarins.

Wittig Reaction: Coumarin derivatives can be synthesized via the Wittig reaction between an o-hydroxybenzaldehyde and a suitable phosphonium (B103445) ylide. scienceinfo.com This method offers good control over the double bond geometry.

For the synthesis of this compound, the Pechmann condensation of resorcinol and ethyl benzoylacetate is the most direct and efficient catalytic pathway to the key intermediate, 7-hydroxy-4-phenyl-2H-chromen-2-one.

The final step in the synthesis of the target molecule is the formation of the ether linkage at the 7-position. This is typically achieved through a Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 7-hydroxy-4-phenyl-2H-chromen-2-one with 1-phenylethyl bromide. masterorganicchemistry.comfrancis-press.com The phenoxide is generated by treating the hydroxycoumarin with a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972).

HydroxycoumarinAlkyl HalideBaseSolventTemperature (°C)Yield (%)
7-hydroxy-4-phenyl-2H-chromen-2-one1-phenylethyl bromideK₂CO₃AcetoneReflux85-95
7-hydroxy-4-phenyl-2H-chromen-2-one1-phenylethyl bromideNaHDMFrt90-98

Strategic Derivatization and Analogue Generation for Structure-Activity Relationship Studies

To explore the biological potential of this compound, the synthesis of various analogues is crucial for developing structure-activity relationships (SAR). nih.govresearchgate.net Modifications can be strategically introduced at different positions of the molecule.

The phenylethoxy group at the 7-position offers several opportunities for modification.

Substitution on the Phenyl Ring: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups at the ortho, meta, or para positions of the phenyl ring can modulate the electronic and steric properties of the molecule.

Alteration of the Alkyl Linker: The length of the alkyl chain connecting the phenyl ring to the ether oxygen can be varied. For example, replacing the ethyl group with a methyl, propyl, or butyl group can influence the flexibility and lipophilicity of this side chain.

The phenyl ring at the 4-position is another key site for modification. SAR studies on other 4-phenylcoumarins have shown that substituents on this ring can significantly impact biological activity. researchgate.netnih.gov

ModificationRationale
Introduction of halogens (F, Cl, Br)Modulates lipophilicity and can introduce new binding interactions.
Addition of alkyl or alkoxy groupsCan enhance hydrophobic interactions and alter metabolic stability.
Incorporation of hydroxyl or amino groupsCan introduce hydrogen bonding capabilities.

Modifications at other positions of the coumarin scaffold can also be explored to fine-tune the biological activity.

Substitution at the 3-position: Introduction of small alkyl groups or functional groups like halogens or amines at the C-3 position can influence the electronic distribution of the pyrone ring.

By systematically synthesizing and evaluating these analogues, a comprehensive SAR can be established, which can guide the design of more potent and selective compounds for various biological targets.

Optimization of Synthetic Yields and Purity for Research Applications

The efficient synthesis of this compound with high purity is crucial for its application in research. Optimization of the synthetic protocol typically involves a two-stage approach: firstly, maximizing the yield of the core intermediate, 7-hydroxy-4-phenylcoumarin (B181766), and secondly, optimizing the subsequent etherification reaction to introduce the 1-phenylethoxy group.

The synthesis of the 7-hydroxy-4-phenylcoumarin core is commonly achieved through the Pechmann condensation of resorcinol with a corresponding β-ketoester, such as ethyl benzoylacetate. The optimization of this reaction is influenced by several factors including the choice of catalyst, reaction temperature, and solvent conditions. While traditional methods often employ strong acids like sulfuric acid, which can require long reaction times, modern approaches have explored more efficient and environmentally friendly catalysts. youtube.comjetir.org For instance, the use of solid acid catalysts like Amberlyst-15 under solvent-free conditions has been shown to significantly improve yields and simplify the purification process. scispace.comresearchgate.netaust.edu.sy

Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the Pechmann condensation, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.gov The optimization of these conditions is critical to minimize the formation of undesired side products and to facilitate the isolation of the 7-hydroxy-4-phenylcoumarin intermediate in high purity. researchgate.net

To illustrate the effect of various catalysts on the synthesis of a similar coumarin core, the following data from the Pechmann condensation of resorcinol and ethyl acetoacetate (B1235776) to form 7-hydroxy-4-methylcoumarin is presented.

Table 1: Effect of Catalyst on the Pechmann Condensation of Resorcinol with Ethyl Acetoacetate

Catalyst Temperature (°C) Time (min) Yield (%)
Amberlyst-15 110 100 ~95
Montmorillonite K-10 N/A N/A N/A
Sulfuric Acid 5 - RT N/A Good
Polyphosphoric Acid 75-80 20-25 N/A

The second stage in the synthesis of the target compound is the etherification of the 7-hydroxy group of the coumarin intermediate with a 1-phenylethyl halide (e.g., 1-bromo-1-phenylethane) via a Williamson ether synthesis. The efficiency of this step is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and reaction temperature. A variety of bases can be employed, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). nih.gov Refluxing the reaction mixture is a common practice to ensure the completion of the reaction. nih.gov

The purity of the final product, this compound, is paramount for its use in research applications. Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to remove any unreacted starting materials or by-products. youtube.com For obtaining highly pure samples, column chromatography using silica (B1680970) gel is a standard and effective method. nih.gov The choice of eluent system for chromatography is determined by the polarity of the compound and any impurities present. nih.gov The progress of the purification can be monitored by thin-layer chromatography (TLC). scispace.com

Computational Chemistry and Theoretical Investigations of 4 Phenyl 7 1 Phenylethoxy 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

There are no available research articles or database entries that provide quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one. Consequently, data regarding its electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or global reactivity descriptors (e.g., chemical hardness, electrophilicity) are not available in published literature.

While studies exist for other coumarin (B35378) derivatives where such calculations have been performed to understand their electronic properties and reaction mechanisms, these findings are specific to the studied molecules and cannot be extrapolated to this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the interaction of this compound with any biological target (e.g., enzymes, receptors) have been published. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, and such studies are crucial for understanding potential pharmacological activities. Research on other coumarin derivatives has shown interactions with various targets, but this specific compound has not been the subject of such an investigation. nih.govsci-hub.stresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

There is no published research employing molecular dynamics (MD) simulations to study this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into conformational flexibility, stability of ligand-protein complexes, and binding dynamics. The absence of such studies means that the conformational landscape and dynamic behavior of this compound, either in isolation or in complex with a biological target, remain computationally uncharacterized.

Hirshfeld Surface Analysis for Intermolecular Interaction Profiling in Crystalline States

No crystallographic data for this compound is available in crystallographic databases. As a result, a Hirshfeld surface analysis, which is derived from crystal structure data to visualize and quantify intermolecular interactions within a crystal, has not been performed for this compound. Studies on other coumarin derivatives have utilized this method to understand their crystal packing and intermolecular forces, such as hydrogen bonds and π-π stacking, but no such information exists for the title compound. nih.govnih.govresearchgate.net

Exploration of Biological Activities and Molecular Mechanisms of 4 Phenyl 7 1 Phenylethoxy 2h Chromen 2 One and Its Analogues in Preclinical Models

Investigation of Antineoplastic Potentials

The coumarin (B35378) nucleus, a common feature in many natural and synthetic molecules, has long been recognized for its diverse pharmacological properties. Analogues of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one have been synthesized and evaluated for their potential to combat cancer, showing promising results in various preclinical settings.

Research on Cytotoxicity Mechanisms in Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of 4-phenyl-2H-chromen-2-one analogues against a panel of human cancer cell lines. A study involving a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties demonstrated notable cytotoxic potential. nih.gov These compounds were tested against six different human cancer cell lines: AGS (gastric adenocarcinoma), MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), A-549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer). nih.gov

Among the synthesized molecules, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (designated as compound 4d) exhibited the most potent activity, particularly against the AGS cell line with a half-maximal inhibitory concentration (IC₅₀) of 2.63 ± 0.17 µM. nih.gov This activity was found to be superior to that of the parent compound, 7-hydroxy-4-phenylchromen-2-one, and the standard chemotherapeutic drug 5-fluorouracil. nih.gov

Similarly, other studies on acetoxycoumarin derivatives found that 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) showed the highest cytotoxic activity in A549 lung cancer and CRL 1548 liver cancer cell lines, with LD₅₀ values of 48.1 µM and 45.1 µM, respectively. nih.gov Furthermore, research on bis-4-hydroxycoumarin derivatives revealed that they can inhibit the proliferation of human K-562 (chronic myeloid leukemia) and JURKAT (acute T-cell leukemia) cell lines, with one compound showing IC₅₀ values of 17.5 µM and 19.0 µM, respectively, for inhibiting TNFα-induced NF-κB activation. nih.gov These findings underscore the potential of this class of compounds as cytotoxic agents against various cancer types.

Table 1: Cytotoxic Activity of Selected 4-phenyl-2H-chromen-2-one Analogues

Compound Cancer Cell Line IC₅₀ / LD₅₀ (µM) Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (gastric adenocarcinoma) 2.63 nih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (lung cancer) 48.1 nih.gov
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate CRL 1548 (liver cancer) 45.1 nih.gov
3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) K-562 (leukemia) 17.5 nih.gov
3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) JURKAT (leukemia) 19.0 nih.gov

Studies on Cell Cycle Progression Modulation

Beyond direct cytotoxicity, investigations have explored the impact of these coumarin analogues on the cell cycle of cancer cells. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. Certain coumarin derivatives have been shown to interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation.

Flow cytometry analysis of the potent compound 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one revealed that it exerts its antiproliferative effects by arresting cells in the G2/M phase of the cell cycle. nih.gov This phase is a critical checkpoint before mitosis, and arrest at this stage can trigger cell death pathways. Other studies have also reported that coumarin derivatives can induce cell cycle arrest, although the specific phase can vary depending on the compound and the cell line. nih.gov For instance, a synthetic bis-coumarin derivative was found to induce cell-cycle arrest in human renal carcinoma cells. nih.gov

Inducement of Apoptotic Pathways and Associated Biomarkers

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Several analogues of 4-phenyl-2H-chromen-2-one have demonstrated the ability to trigger this process.

The same triazole-linked 7-hydroxy-4-phenylchromen-2-one derivative that caused G2/M arrest was also shown to induce apoptosis. nih.gov Another study on a bis-coumarin derivative, 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), provided a more detailed mechanistic insight. nih.gov This compound was found to induce apoptosis in human renal carcinoma cells (SKRC-45) by modulating p53-mediated apoptotic pathways. nih.gov The key events included the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and subsequent DNA fragmentation. nih.gov Furthermore, the compound was shown to induce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in an in vivo tumor model. nih.gov Other research has also highlighted the ability of 2-amino-4H-chromene derivatives to effectively induce apoptosis in breast cancer cells. nih.gov

DNA Interaction Studies (e.g., DNA Binding and Intercalation)

The interaction of small molecules with DNA is a well-established mechanism for many anticancer drugs. These interactions can occur through intercalation (inserting between base pairs) or groove binding, leading to structural changes that can inhibit DNA replication and transcription, ultimately causing cell death.

While direct DNA interaction studies for this compound are not extensively documented, research into related structures provides a basis for potential mechanisms. Studies on other small molecules show that interactions can be assessed using techniques like UV-visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism. mdpi.com For example, the interaction of the drug Vemurafenib with DNA was found to occur primarily through minor groove binding, which causes minimal structural disruption to the DNA double helix. mdpi.com The apoptotic effects observed with some coumarin analogues, such as DNA fragmentation, are a consequence of the cell death cascade rather than a direct binding interaction that initiates the process. nih.gov Further research is required to specifically elucidate whether 4-phenyl-2H-chromen-2-one derivatives directly bind to and interact with DNA as a primary mechanism of their antineoplastic action.

Research into Anti-Infective Properties

In addition to their anticancer potential, coumarin derivatives have been investigated for their ability to combat infectious diseases. The rise of drug-resistant pathogens has created an urgent need for new anti-infective agents with novel mechanisms of action.

Antifungal Mechanisms of Action in Pathogenic Organisms

Several analogues of 4-phenyl-2H-chromen-2-one have demonstrated significant antifungal activity against a range of pathogenic fungi. A study on newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, showed good activity against Aspergillus niger and Candida albicans when compared to the standard antifungal drug fluconazole. nih.gov

Another series of novel compounds, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, were screened against Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum. researchgate.net Several of these compounds showed good to moderate activity, with some exhibiting better performance against all four fungal strains than others. Molecular docking studies suggested that these compounds may exert their antifungal effect by interacting with the oxidoreductase enzyme in Candida albicans. researchgate.net

Furthermore, a series of 7-(2-((substituted phenyl) imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones were synthesized and evaluated as antifungal agents. indexcopernicus.comresearchgate.net One particular compound from this series was found to be the most potent against Candida albicans when compared with the reference drugs clotrimazole (B1669251) and terbinafine. indexcopernicus.comresearchgate.net

Table 2: Antifungal Activity of Selected 4-phenyl-2H-chromen-2-one Analogues

Compound Pathogenic Organism Activity Reference
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one Aspergillus niger, Candida albicans Good activity compared to fluconazole nih.gov
4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy)-2H-chromen-2-one Aspergillus niger, Candida albicans Good activity compared to fluconazole nih.gov
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one analogues Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum Good to moderate activity researchgate.net
7-(2-((4-chlorophenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-one Candida albicans Potent activity compared to clotrimazole and terbinafine indexcopernicus.comresearchgate.net

Antibacterial and Antiviral Activity Studies in Microbial Models

Analogues of this compound have demonstrated notable antibacterial and antiviral properties in various preclinical models.

Antibacterial Activity:

Derivatives of 4-hydroxycoumarin (B602359) have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. scielo.brnih.gov In one study, synthesized compounds were tested against clinically isolated strains of Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). scielo.br Certain derivatives showed favorable activity, with zones of inhibition against S. aureus recorded at 26.5 ± 0.84 mm, 26.0 ± 0.56 mm, and 26.0 ± 0.26 mm for specific compounds. scielo.br Against S. typhimurium, other derivatives were more active, producing inhibition zones of 19.5 ± 0.59 mm and 19.5 ± 0.32 mm. scielo.br

Another study focused on 3,3'-(benzylidene)bis(4-hydroxycoumarin) derivatives and found they exhibited antibacterial activity primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with weaker activity against Candida. nih.gov Notably, no activity was observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The compound 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) was particularly effective against S. aureus, with an inhibition zone of 34.5 mm. nih.gov

Furthermore, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds exhibited significant antibacterial and antifungal activity when screened in vitro. researchgate.net

Table 1: Antibacterial Activity of 4-Hydroxycoumarin Analogues

Bacterial StrainCompound TypeZone of Inhibition (mm)Reference
Staphylococcus aureus (Gram-positive)4-Hydroxycoumarin derivative26.5 ± 0.84 scielo.br
Staphylococcus aureus (Gram-positive)4-Hydroxycoumarin derivative26.0 ± 0.56 scielo.br
Staphylococcus aureus (Gram-positive)3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)34.5 nih.gov
Salmonella typhimurium (Gram-negative)4-Hydroxycoumarin derivative19.5 ± 0.59 scielo.br
Salmonella typhimurium (Gram-negative)4-Hydroxycoumarin derivative19.5 ± 0.32 scielo.br
Bacillus subtilis (Gram-positive)3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)24 nih.gov

Antiviral Activity:

The coumarin scaffold is also recognized for its antiviral potential. scienceopen.com A series of 4-substituted oxycoumarin derivatives were synthesized and evaluated for their antiviral activity against SARS-CoV-2 and HSV-2. nih.gov Several of these compounds were identified as the most active against SARS-CoV-2, with IC₅₀ values ranging from 11.17 to 16.65 μg/mL. nih.gov Against HSV-2, another set of derivatives showed the best antiviral activity, with IC₅₀ values between 20.41 and 23.55 μg/mL. nih.gov Mechanistic studies revealed that some of these compounds exhibited excellent inhibitory activity against the 3CL protease enzyme of SARS-CoV-2. nih.gov

Modulation of Inflammatory Pathways

Coumarin derivatives have been shown to modulate inflammatory pathways, primarily through the inhibition of key signaling molecules and mediators.

Nuclear Factor kappaB (NF-κB) is a crucial transcription factor involved in the control of gene expression related to inflammation. nih.gov Molecules that target NF-κB are of significant interest for their therapeutic potential. nih.govmdpi.com Research has demonstrated that novel 7-substituted coumarin derivatives can exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. nih.gov One such derivative, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, was found to bind to the active site of NF-κB p65, which was confirmed by surface plasmon resonance (SPR) analysis. nih.gov Western blot assays further showed that this compound significantly blocked the NF-κB signaling pathway in vitro. nih.gov

In a study involving a series of curcumin (B1669340) analogues, which share structural similarities with coumarins, one novel analogue was identified as a potent NF-κB inhibitor with an approximate IC₅₀ value of 6 µM. mdpi.com This analogue was found to inhibit NF-κB/DNA-binding. mdpi.com

The regulation of nitric oxide (NO) production is critical in health and disease. nih.govnih.gov Allicin, a compound found in garlic, has been shown to inhibit the interleukin-1β (IL-1β) induced overproduction of nitric oxide in chondrocytes in a dose-dependent manner. rsc.org This effect is part of a broader anti-inflammatory action that also includes the suppression of pro-inflammatory cytokines. rsc.org

Enzyme Inhibition and Receptor Binding Studies

The 4-phenylcoumarin (B95950) scaffold has been a focus of research for its enzyme inhibitory properties, particularly against enzymes involved in neurodegenerative diseases.

Monoamine oxidase (MAO) is a key target in the treatment of neurodegenerative and depressive disorders. scienceopen.comscienceopen.com The coumarin scaffold is considered ideal for developing MAO inhibitors. scienceopen.com Structure-activity relationship (SAR) studies have revealed that phenyl substitution on the coumarin ring significantly affects MAO inhibitory activity and selectivity. Specifically, a 4-phenyl substitution is more effective for MAO-A inhibition, while a 3-phenyl substitution enhances MAO-B inhibition. scienceopen.comscienceopen.com

One study found that a 4-phenyl coumarin derivative selectively inhibits MAO-A in a mixed manner with a Kᵢ value of 0.39 ± 0.04 μM. scienceopen.com In contrast, a 3-phenyl coumarin derivative selectively and competitively inhibits MAO-B with a Kᵢ value of 0.19 ± 0.04 μM. scienceopen.com Another study on 3-phenylcoumarins found that most of the tested compounds were selective MAO-B inhibitors in the micro and nanomolar range. scispace.com The most active compounds, coumarins 2 and 3, exhibited IC₅₀ values of 0.004 and 0.001 µM, respectively, for hMAO-B. scispace.com

Table 2: MAO Inhibition by Phenylcoumarin Analogues

Compound TypeTarget EnzymeInhibition Value (IC₅₀/Kᵢ)Inhibition TypeReference
4-Phenyl Coumarin AnalogueMAO-AKᵢ = 0.39 ± 0.04 μMMixed scienceopen.com
3-Phenyl Coumarin AnalogueMAO-BKᵢ = 0.19 ± 0.04 μMCompetitive scienceopen.com
3-Phenylcoumarin (Compound 2)hMAO-BIC₅₀ = 0.004 µMNot Specified scispace.com
3-Phenylcoumarin (Compound 3)hMAO-BIC₅₀ = 0.001 µMNot Specified scispace.com

Acetylcholinesterase (AChE) is a primary therapeutic target for Alzheimer's disease. researchgate.net Natural products, including coumarins, are a rich source for the discovery of new AChE inhibitors. researchgate.net 4-Phenylcoumarins isolated from Mesua elegans have shown significant AChE inhibitory activity. researchgate.net Mesuagenin B was identified as a potent inhibitor with an IC₅₀ value of 0.7μM. researchgate.net

Another study synthesized a series of novel hybrids by linking a coumarin moiety to various substituted heterocyclic amines. nih.gov Compound 15a, identified as 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, displayed significant AChE inhibitory activity with an IC₅₀ of 2.42μM. nih.gov

Table 3: AChE Inhibition by 4-Phenylcoumarin Analogues

Compound NameSource/TypeIC₅₀ ValueReference
Mesuagenin BMesua elegans0.7 μM researchgate.net
Mesuagenin CMesua elegans0.074 μM researchgate.net
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-oneSynthetic Hybrid2.42 μM nih.gov

Carbonic Anhydrase Isozyme Modulation Investigations

The coumarin scaffold, central to this compound, is recognized as a unique class of carbonic anhydrase (CA) inhibitors. nih.gov Unlike traditional sulfonamide inhibitors, coumarins act as prodrugs. They are hydrolyzed by the esterase activity within the CA active site to form their corresponding 2-hydroxy-cinnamic acids, which then bind at the entrance of the active site cavity. nih.gov This mechanism contributes to a high degree of isoform selectivity, as the amino acid residues at the entrance of the active site show significant variability among the different CA isozymes. nih.gov

Research on various coumarin analogues has demonstrated a pronounced selectivity for inhibiting tumor-associated CA isozymes IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govmdpi.com This selectivity is a key area of investigation, as hCA IX and XII are involved in cancer proliferation and invasion by helping to manage the acidic tumor microenvironment. nih.gov Studies on structurally related 2H-chromen-2-one derivatives confirm that modifications to the coumarin nucleus strongly influence inhibitory potency and selectivity, with many analogues showing no activity against hCA I and II while effectively inhibiting hCA IX and XII in the micromolar to nanomolar range. nih.govmdpi.comnih.gov The binding mode involves the hydrolyzed cinnamic acid derivative blocking the entrance to the active site. mdpi.com

Table 1: Inhibitory Activity of Coumarin Analogues against Human Carbonic Anhydrase (hCA) Isozymes
Compound ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Selectivity Profile
Simple CoumarinsVariable (µM range)Generally Weak (>9 µM)Effective (µM to nM range)Effective (µM to nM range)Selective for hCA IX/XII
Thiosemicarbazide-Substituted Coumarins>10,000 nM>10,000 nMLow µM rangeLow µM rangeHighly selective for hCA IX/XII
Amino Acyl-Coumarins>10,000 nM>10,000 nMLow µM to nM rangeLow nM rangeHighly selective for hCA IX/XII

Research into HIV-1 Reverse Transcriptase Inhibitory Activity

Coumarin derivatives have been extensively investigated as inhibitors of HIV-1 replication, with many acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govnih.gov The 4-phenylcoumarin scaffold, in particular, has been identified as a promising starting point for the development of potent anti-HIV agents. nih.govnih.gov

One study detailed a series of 4-phenylcoumarin derivatives, with a hydrazone-containing analogue emerging as a highly potent inhibitor of wild-type HIV-1 RT, showing an IC₅₀ of 9.01 nM, which is comparable to the established NNRTI drug Efavirenz. nih.gov Molecular docking studies of this analogue revealed a binding mode that fits well within the NNRTI binding pocket. nih.gov Other research has shown that the antiviral effect of 4-phenylcoumarins can also be related to the inhibition of HIV transcription by targeting NF-kappaB and the viral Tat protein. nih.gov Furthermore, some coumarin derivatives, such as Dicamphanoyl khellactone (B107364) (DCK), exhibit a unique mechanism by inhibiting the DNA-dependent DNA polymerase activity of HIV-1 RT without significantly affecting the RNA-dependent DNA polymerase activity. unc.edu This distinct mechanism could be advantageous in overcoming resistance to conventional NNRTIs. unc.edu

Table 2: Anti-HIV-1 Activity of 4-Phenylcoumarin Analogues
Compound AnalogueTargetActivity MetricPotencyReference
Hydrazone Derivative (8b)HIV-1 Reverse Transcriptase (WT)IC509.01 nM nih.gov
Ethylthiosemicarbazide Derivative (4c)HIV-1 Reverse Transcriptase (WT)IC50Significant Inhibition nih.gov
Dicamphanoyl khellactone (DCK)HIV-1 RT (DNA-dependent polymerase activity)InhibitionEffective unc.edu
Various Natural 4-PhenylcoumarinsHIV Transcription (NF-κB, Tat)EC50Variable (µM range) researchgate.net

Adenosine (B11128) Receptor Ligand Binding and Functional Modulation

The coumarin scaffold has been explored for its potential to interact with adenosine receptors (ARs), which are G-protein-coupled receptors involved in numerous physiological processes. oup.comnih.gov Studies on coumarin-based compounds have aimed to identify the structural features that determine binding affinity and selectivity for the different AR subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). oup.com

Research on 3-arylcoumarin derivatives, which share the phenyl-substituted coumarin core with the subject compound, has shown that these molecules can achieve good binding affinity, particularly for the hA₁ and hA₃ subtypes. oup.com Similarly, coumarin-chalcone hybrids have been identified as a promising scaffold for developing selective ligands for hA₁ or hA₃ receptors. nih.gov In one study, a methoxy-substituted coumarin-chalcone hybrid was the most potent ligand for the hA₃ subtype with a Kᵢ of 2.49 µM, while a hydroxy-substituted analogue was the most potent ligand for the hA₁ subtype with a Kᵢ of 17.7 µM. nih.govnih.gov These findings indicate that substitutions on the phenyl and coumarin rings significantly influence the affinity and selectivity profile towards different adenosine receptor subtypes.

Table 3: Binding Affinity of Coumarin Analogues for Human Adenosine Receptor (hAR) Subtypes
Compound Class/AnaloguehA1 (Ki)hA3 (Ki)Selectivity ProfileReference
3-Arylcoumarin (Analogue 2)-2680 nM (2.68 µM)Selective for hA3 oup.com
Coumarin-Chalcone Hybrid (Analogue 4)-2.49 µMSelective for hA3 nih.govnih.gov
Coumarin-Chalcone Hybrid (Analogue 7)17.7 µM-Shows affinity for hA1 nih.govnih.gov

Antioxidant Activity Investigations through Free Radical Scavenging Mechanisms

Coumarin derivatives are well-documented antioxidants, and their efficacy is largely attributed to their ability to scavenge free radicals. nih.govsysrevpharm.org The antioxidant capacity is closely linked to the substitution pattern on the coumarin ring system. Phenolic coumarins, particularly those with hydroxyl groups at the C-7 position (the position of the 1-phenylethoxy group in the subject compound), are known to be potent radical scavengers. nih.gov

The primary mechanisms of antioxidant action for phenolic compounds involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The presence of electron-donating groups, such as alkoxy groups like the 1-phenylethoxy substituent, can enhance this activity. Studies on various coumarin derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and nitric oxide radical scavenging methods have confirmed their antioxidant potential. nih.govresearchgate.net For instance, certain 4-hydroxycoumarin derivatives have demonstrated scavenging capacity superior to the standard antioxidant butylated hydroxytoluene (BHT). scholaris.ca Specifically, a 4-hydroxy-6-methoxy-2H-chromen-2-one analogue showed an IC₅₀ of 0.05 mM in a DPPH assay, outperforming both BHT (IC₅₀=0.58 mM) and ascorbic acid (IC₅₀=0.06 mM). scholaris.ca

Table 4: Free Radical Scavenging Activity of Coumarin Analogues
Compound AnalogueAssayActivity MetricPotencyReference
4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH Radical ScavengingIC500.05 mM scholaris.ca
Ascorbic Acid (Standard)DPPH Radical ScavengingIC500.06 mM scholaris.ca
Butylated Hydroxytoluene (BHT) (Standard)DPPH Radical ScavengingIC500.58 mM scholaris.ca
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, H2O2, NO ScavengingInhibition %Good activity nih.gov

Kinetic Stabilization Research of Amyloidogenic Proteins

A novel and significant area of research for coumarin analogues is in the kinetic stabilization of amyloidogenic proteins, which are proteins prone to misfolding and aggregating into harmful amyloid deposits characteristic of diseases like light chain (AL) amyloidosis and transthyretin amyloidosis. nih.govnih.gov Kinetic stabilizers are small molecules that bind to the native state of an amyloidogenic protein, increasing the energy barrier for the conformational changes that lead to aggregation. nih.govnih.gov

Remarkably, a coumarin-based analogue featuring the precise (R)-1-phenylethoxy anchor substructure found in this compound has been identified as a potent kinetic stabilizer of amyloidogenic immunoglobulin light chains. researchgate.netnih.gov Structure-based design efforts led to the development of these stabilizers that bind to a site at the interface between the two variable domains of the light chain homodimer. nih.gov These compounds, including the 1-phenylethoxy substituted analogue, demonstrated nanomolar efficacy in protease sensitivity assays, representing a significant improvement over initial screening hits. nih.gov X-ray crystal structures have revealed that these potent stabilizers form key π-π stacking interactions with conserved residues within the binding pocket. nih.govnih.gov This research highlights a promising therapeutic strategy for AL amyloidosis by directly preventing the pathogenic aggregation of light chains. nih.govconfex.com Other studies have also described bifunctional coumarin derivatives that potently inhibit transthyretin amyloidogenesis. rsc.org

Table 5: Kinetic Stabilization of Amyloidogenic Proteins by Coumarin Analogues
Compound Analogue ClassTarget ProteinMethod of ActionPotency (EC50)Reference
Coumarin with (R)-1-phenylethoxy anchorImmunoglobulin Light Chain (FLC)Kinetic StabilizationNanomolar range nih.gov
Bifunctional Coumarin DerivativesTransthyretin (TTR)Inhibition of AmyloidogenesisPotent rsc.org

Structure Activity Relationship Sar and Pharmacophore Development for 4 Phenyl 7 1 Phenylethoxy 2h Chromen 2 One Derivatives

Correlating Specific Structural Motifs with Observed Biological Potency

The biological activity of 4-phenylcoumarin (B95950) derivatives is intricately linked to the nature and position of substituents on the coumarin (B35378) ring and the 4-phenyl moiety. For derivatives of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, several structural motifs are critical in determining their biological potency.

The 4-phenyl group is a crucial determinant of activity. Its orientation and substitution pattern can significantly impact interactions with biological targets. For instance, in a series of 4-phenylcoumarin derivatives investigated as tubulin polymerization inhibitors, the presence and substitution on the 4-phenyl ring were found to be essential for their cytotoxic effects against cancer cell lines. nih.gov

The ether linkage at the 7-position provides a versatile point for modification. The nature of the substituent at the other end of the ether linkage can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile. In a study of related 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, variations in the substituents on the terminal phenyl ring of the side chain led to a range of antifungal activities. researchgate.net This suggests that the electronic and steric properties of this part of the molecule are important for target engagement.

Specifically, the 1-phenylethoxy moiety in the parent compound introduces a chiral center and a bulky hydrophobic group. The stereochemistry at the benzylic carbon could influence the orientation of the terminal phenyl ring, potentially leading to stereoselective interactions with the target protein. Furthermore, the phenyl ring of this moiety can engage in π-π stacking or hydrophobic interactions within a binding pocket.

Substitutions on the coumarin nucleus itself, other than the 7-position, can also fine-tune the biological activity. For example, the presence of hydroxyl or methoxy (B1213986) groups at other positions on the benzopyrone ring has been shown to alter the activity of coumarin derivatives.

To illustrate the impact of these structural modifications, a representative data table is presented below, based on findings from related series of 4-phenylcoumarin derivatives.

CompoundR1 (at C4)R2 (at C7)Substituent on Terminal Phenyl of R2Biological Activity (IC50, µM)
ParentPhenyl1-Phenylethoxy-H-
Analog 1Phenyl1-Phenylethoxy4-ClEnhanced
Analog 2Phenyl1-Phenylethoxy4-OCH3Moderate
Analog 34-Methoxyphenyl1-Phenylethoxy-HVariable
Analog 4PhenylBenzyloxy-HModerate

This table is a representative illustration of SAR trends based on published data for analogous compound series. "Enhanced," "Moderate," and "Variable" are qualitative descriptors of biological activity relative to a hypothetical parent compound.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound derivatives, a general pharmacophore model can be hypothesized based on their common structural features and the SAR data from related compounds.

The key pharmacophoric features likely include:

Aromatic Rings: The 4-phenyl ring and the phenyl ring of the 1-phenylethoxy group serve as crucial hydrophobic and/or π-π stacking interaction centers. The benzene (B151609) ring of the coumarin nucleus also contributes to these interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring in the coumarin scaffold is a strong hydrogen bond acceptor, potentially interacting with donor residues in the active site of a target protein.

Ether Oxygen: The oxygen atom of the ether linkage at the 7-position can act as a hydrogen bond acceptor.

Pharmacophore models for related 4-phenylcoumarin derivatives have been developed in studies targeting tubulin polymerization. These models highlight the importance of the coumarin moiety, an acetamide (B32628) group, and a thiazolidinone ring for activity. nih.gov While the specific side chain differs, the principle of identifying key interacting features remains the same.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are valuable in the development of derivatives of this compound.

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution 3D structure of the biological target, LBDD methods are employed. These approaches rely on the knowledge of a set of molecules that are active against the target.

Pharmacophore Modeling: As discussed in section 6.2, a pharmacophore model can be generated from a set of active analogues. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. A predictive QSAR model can be used to estimate the activity of newly designed molecules before their synthesis.

The design of selective cytochrome P450 1A2 inhibitors from 4-phenylcoumarin derivatives has been guided by ligand-based approaches, leveraging the structural similarity to known inhibitors. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD methods can be utilized to design ligands that fit precisely into the binding site.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of this compound derivatives, identify key interactions, and guide the design of new analogues with improved binding affinity. For example, docking studies of 4-phenylcoumarin derivatives into the colchicine (B1669291) binding site of tubulin have provided insights into their mechanism of action. nih.gov

De Novo Design: Algorithms can be used to design novel molecules from scratch that are complementary in shape and chemical properties to the target's binding site.

The iterative use of both LBDD and SBDD approaches often leads to the most successful drug discovery campaigns. Initial hits may be identified through ligand-based methods, and once a target is confirmed and its structure determined, SBDD can be used for lead optimization.

Future Research Directions and Non Clinical Translational Perspectives

Development of Next-Generation Chemical Probes and Lead Candidates

The inherent biological activity of the chromen-2-one core makes it an attractive scaffold for the development of sophisticated chemical probes and novel lead compounds for drug discovery. Future efforts in this area are likely to concentrate on synthesizing extensive libraries of derivatives with systematic structural modifications. These modifications will aim to fine-tune the molecules' pharmacological properties, enhancing their potency, selectivity, and metabolic stability.

For instance, the synthesis of various chromen-2-one derivatives has already demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govrajpub.comresearchgate.netekb.eg By systematically altering substituents on the phenyl and phenylethoxy moieties of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, researchers can explore the structure-activity relationships that govern these effects. A notable example is the evaluation of 7-(2-((substituted phenyl) imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones as antifungal agents, where one compound, SB-4, was found to be highly potent against Candida albicans. researchgate.net

The development of these compounds as lead candidates will necessitate rigorous preclinical evaluation. This includes detailed studies on their mechanisms of action and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The goal is to identify derivatives with optimal drug-like characteristics for further development.

Exploration of Novel Therapeutic Targets for Chromen-2-one Derivatives

A key area of future research will be the identification and validation of novel therapeutic targets for chromen-2-one derivatives. The broad spectrum of biological activities observed for this class of compounds suggests that they may interact with multiple cellular targets.

Recent studies have begun to uncover some of these targets. For example, certain chromen-4-one derivatives have been identified as agonists and antagonists for the lipid-activated G protein-coupled receptor GPR55, a potential target for inflammatory diseases, neurodegeneration, and cancer. acs.org Similarly, other derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated target for type 2 diabetes. doi.orgresearchgate.net

Molecular docking studies have also predicted interactions with various proteins involved in pain and inflammation, such as p38 MAP kinase and nuclear factor-kappa β. nih.gov Furthermore, some chromene derivatives have shown potential as antimicrobial agents by targeting DNA gyrase B. islandarchives.ca

Future research will likely employ a combination of computational modeling, biochemical assays, and chemoproteomics to systematically identify the molecular targets of this compound and its analogs. This will not only elucidate their mechanisms of action but also open up new avenues for therapeutic intervention in a range of diseases.

Integration with Advanced Biological Screening Platforms and Omics Technologies

To accelerate the discovery and development of new chromen-2-one-based therapeutics, it will be crucial to integrate their study with advanced biological screening platforms and omics technologies. High-throughput screening (HTS) of large compound libraries against diverse cellular and biochemical assays can rapidly identify derivatives with desired biological activities.

The biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has already demonstrated cytotoxic and bactericidal activities. nih.gov The integration of such screening with "omics" technologies—genomics, proteomics, and metabolomics—can provide a more comprehensive understanding of the cellular responses to these compounds. For instance, transcriptomic profiling (e.g., RNA-Seq) can reveal changes in gene expression patterns induced by a particular derivative, offering insights into its mechanism of action and potential off-target effects.

Proteomic approaches can identify the direct protein targets of these compounds, while metabolomics can shed light on their impact on cellular metabolism. This multi-pronged approach will be instrumental in building a systems-level understanding of the pharmacology of chromen-2-one derivatives and will facilitate the selection of the most promising candidates for further development.

Applications in Material Science and Bioimaging Beyond Pharmacological Contexts

The unique photophysical properties of the chromen-2-one scaffold, particularly its fluorescence, open up exciting possibilities for applications beyond traditional pharmacology. Many coumarin (B35378) derivatives are known to be fluorescent, and this property can be tuned by chemical modification.

Future research could focus on designing and synthesizing novel this compound derivatives with optimized fluorescence characteristics, such as high quantum yields and large Stokes shifts. These fluorescent probes could be used for a variety of bioimaging applications, including:

Cellular imaging: Visualizing specific cellular structures or processes.

Biosensing: Developing sensors for detecting specific ions, molecules, or changes in the cellular environment.

The fluorescence of some novel chromene derivatives has already been noted, with emission peaks around 450 nm and good quantum yields. islandarchives.ca This highlights the potential for developing this class of compounds as fluorescent dyes for various scientific and diagnostic purposes.

In the realm of material science, the chromen-2-one core could be incorporated into polymers or other materials to create novel fluorescent materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), or as components of advanced sensing technologies. The exploration of these non-pharmacological applications represents a promising and largely untapped area of research for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Pechmann condensation or FeCl3-catalyzed one-pot reactions using substituted phenols and β-ketoesters. For example, FeCl3 in THF under reflux achieves cyclization with moderate yields (40–60%) . Key factors include:

  • Catalyst selection : Lewis acids (e.g., FeCl3) enhance electrophilic substitution.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions at 80–100°C minimize side-product formation.
    • Reference Data : Yield improvements (e.g., 69% via acetic acid recrystallization) are noted in analogous coumarin syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : Quantifies purity (>95% recommended for biological assays).
  • NMR (1H/13C) : Confirms substitution patterns (e.g., phenyl at C4, phenylethoxy at C7).
  • X-ray diffraction (XRD) : Resolves crystal packing and π–π interactions (e.g., chromen-2-one core planarity deviations <0.2 Å) .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Continuous flow reactors : Enhance mixing and heat transfer for large-scale synthesis (industrial yields >80%) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 18 hours) .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl for hydroxyl groups) to direct regioselectivity .
    • Data Contradiction : Bench-scale methods (e.g., Pechmann) report lower yields (50–60%) versus industrial protocols , highlighting scalability challenges.

Q. How do substituent modifications (e.g., halogenation) impact biological activity?

  • Methodological Answer :

  • Halogen introduction : Fluorine or chlorine at the phenyl ring enhances antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus) by increasing lipophilicity .
  • Phenylethoxy vs. methoxy : Bulkier substituents (e.g., phenylethoxy) improve kinetic solubility but may reduce cellular uptake .
    • Experimental Design : Use MTT assays for cytotoxicity and Kirby-Bauer tests for antimicrobial screening. Include controls (e.g., doxorubicin for anticancer studies) .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular docking : Predict binding to targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.
  • QSAR models : Correlate logP values with bioactivity (e.g., logP >3.5 linked to improved blood-brain barrier penetration) .
  • Crystallography : Identify critical intermolecular interactions (e.g., π–π stacking stabilizes protein binding) .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize FeCl3-catalyzed methods for scalability.
  • Biological Assays : Validate activity across multiple cell lines to address variability (e.g., NIH/3T3 vs. HeLa).
  • Structural Analysis : Combine XRD and DFT calculations to resolve electronic effects of substituents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.